molecular formula C31H26ClN5O2S B12007330 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12007330
M. Wt: 568.1 g/mol
InChI Key: FFGSMHYWAQEDLH-QNKGDIEWSA-N
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Description

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl group, a triazole ring, and a hydrazide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and methoxy-substituted phenyl groups. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while reduction could produce amine-substituted triazoles. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: The compound may serve as a lead compound for designing new therapeutic agents targeting specific diseases.

    Industry: Its chemical properties can be exploited in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and biphenyl group are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Uniqueness

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide stands out due to the presence of the chlorophenyl group, which may enhance its biological activity and specificity. The combination of the biphenyl and triazole moieties also contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H26ClN5O2S

Molecular Weight

568.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C31H26ClN5O2S/c1-21(22-8-10-24(11-9-22)23-6-4-3-5-7-23)33-34-29(38)20-40-31-36-35-30(25-12-18-28(39-2)19-13-25)37(31)27-16-14-26(32)15-17-27/h3-19H,20H2,1-2H3,(H,34,38)/b33-21+

InChI Key

FFGSMHYWAQEDLH-QNKGDIEWSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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